Bromine peroxide

CAS No.:

Cat. No.: VC1844408

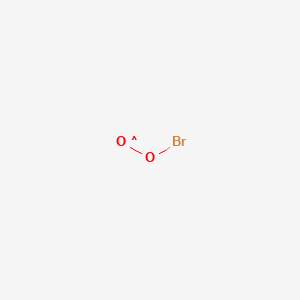

Molecular Formula: BrO2

Molecular Weight: 111.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | BrO2 |

|---|---|

| Molecular Weight | 111.9 g/mol |

| Standard InChI | InChI=1S/BrO2/c1-3-2 |

| Standard InChI Key | RVPMRNSNYCGGLE-UHFFFAOYSA-N |

| SMILES | [O]OBr |

| Canonical SMILES | [O]OBr |

Introduction

Properties of Bromine

Understanding the fundamental properties of bromine provides insight into its potential behavior in peroxide-related reactions:

Physical Properties

Bromine exists as a reddish-brown volatile liquid at standard temperature and pressure, distinguishing it from other halogens like chlorine (a gas) and iodine (a solid) .

| Property | Value |

|---|---|

| Appearance | Reddish-brown liquid |

| Atomic number | 35 |

| Group | 17 (halogens) |

| Period | 4 |

| Electron configuration | [Ar]3d¹⁰4s²4p⁵ |

| Phase at STP | Liquid |

| Melting point | 265.8 K (−7.2°C, 19°F) |

| Boiling point | 332.0 K (58.8°C, 137.8°F) |

| Density (near r.t.) | 3.1028 g/cm³ (liquid) |

| Electronegativity | 2.96 (Pauling scale) |

The color of bromine results from electron transitions between molecular orbitals, specifically between the highest occupied antibonding π* molecular orbital and the lowest vacant antibonding σ* molecular orbital .

Chemical Properties

Bromine exhibits reactivity intermediate between chlorine and iodine:

| Property | Value/Description |

|---|---|

| Oxidation states | Common: −1, +1, +3, +5; Less common: +2, +4, +7 |

| Reactivity | Intermediate between chlorine (more reactive) and iodine (less reactive) |

| Standard electrode potential | +1.087 V (Br₂/Br⁻) |

| Common reactions | Forms M-Br bonds by reacting with compounds containing M-M, M-H, or M-C bonds |

Bromine serves as a weaker oxidizing agent than chlorine but stronger than iodine, with correspondingly intermediate bond energies in its compounds .

The Peroxide Effect in Bromine Chemistry

Although the search results don't directly address bromine peroxide compounds, they provide detailed information about the "peroxide effect" involving hydrogen bromide (HBr) and alkenes.

Overview of the Peroxide Effect

The peroxide effect represents a fundamental change in reaction mechanism and regioselectivity when hydrogen bromide adds to alkenes in the presence of organic peroxides:

| Condition | Mechanism | Regioselectivity |

|---|---|---|

| Without peroxides | Electrophilic addition | Markovnikov addition (Br attaches to more substituted carbon) |

| With peroxides | Free radical addition | Anti-Markovnikov addition (Br attaches to less substituted carbon) |

This effect is significant in organic synthesis as it provides a method to access products with alternative regioselectivity .

Free Radical Mechanism

The mechanism for this peroxide-influenced reaction follows a free radical chain process :

Chain Initiation

The process begins when organic peroxides (ROOR) undergo homolytic cleavage of the weak oxygen-oxygen bond upon exposure to heat or light:

ROOR → RO- + - OR

These alkoxy radicals then abstract hydrogen from HBr to generate bromine radicals:

RO- + H-Br → ROH + Br-

Chain Propagation

The propagation involves two key steps:

-

The bromine radical adds to the alkene using one electron from the π bond, creating a carbon-centered radical:

Br- + CH₂=CH₂ → - CH₂-CH₂Br

-

This carbon radical abstracts hydrogen from another HBr molecule to form the final product while regenerating a bromine radical that continues the chain:

-

CH₂-CH₂Br + H-Br → CH₃-CH₂Br + Br-

-

Chain Termination

Eventually, radical species combine to terminate the chain reaction:

Br- + Br- → Br₂

R- + Br- → R-Br

R- + R- → R-R

In the case of unsymmetrical alkenes, the bromine radical attaches to produce the most stable carbon radical, resulting in anti-Markovnikov orientation of the final product .

Applications of Bromine in Peroxide Reactions

Organic Synthesis

The peroxide-mediated anti-Markovnikov addition of HBr to alkenes provides a valuable synthetic route to bromoalkanes with specific regiochemistry . This reaction enables chemists to access structural isomers that would be difficult to obtain through traditional electrophilic addition routes.

Mechanistic Studies

The distinct reactivity patterns observed in the presence and absence of peroxides have made this reaction an important case study in understanding reaction mechanisms and free radical processes . The peroxide effect with HBr serves as a classic example in organic chemistry education to demonstrate how reaction conditions can fundamentally alter reaction pathways.

Theoretical Considerations for Bromine Peroxide Compounds

Based on chemical principles and bromine's properties documented in the search results, some theoretical considerations about potential bromine peroxide compounds can be proposed:

| Potential Compound | Formula | Structure |

|---|---|---|

| Bromine peroxyl radical | BrOO- | Linear Br-O-O- |

| Dibromine peroxide | Br₂O₂ | Possible Br-O-O-Br |

| Bromine hydroperoxide | BrOOH | Br-O-O-H |

Predicted Reactivity

Given bromine's position in the periodic table and the reactivity patterns observed in the peroxide effect, potential bromine peroxide compounds would likely:

-

Act as strong oxidizing agents due to the combined oxidizing power of bromine and the peroxide group

-

Serve as efficient initiators for free radical chain reactions

-

Demonstrate reactivity intermediate between corresponding chlorine and iodine peroxides

-

Exhibit significant instability and potential explosive properties typical of many peroxide compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume